Ethyl 2-((phenylsulfonyl)methyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

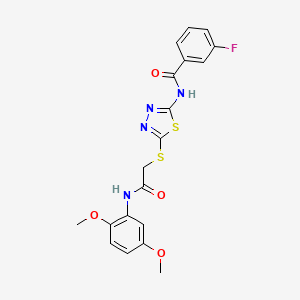

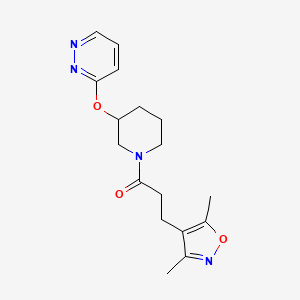

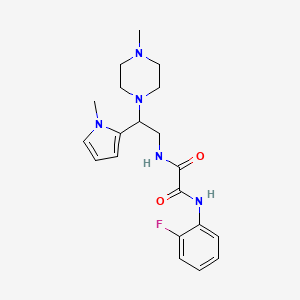

Ethyl 2-((phenylsulfonyl)methyl)acrylate is a chemical compound with the molecular formula C12H14O4S . It has a molecular weight of 254.30 g/mol . The IUPAC name for this compound is ethyl 2-(benzenesulfonylmethyl)prop-2-enoate .

Synthesis Analysis

The synthesis of this compound is achieved from ethyl 2-(bromomethyl)acrylate . To a solution of ethyl 2-(bromomethyl)acrylate in dry methanol, sodium phenylsulfinate is added . After refluxing the mixture for 2.5 hours, the mixture is concentrated under reduced pressure. The obtained residue is dissolved in EtOAc and the mixture is washed with water, brine, dried with Na2SO4, filtered and the filtrate is evaporated and purified by chromatography to give the product .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H14O4S/c1-3-16-12(13)10(2)9-17(14,15)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 . The canonical SMILES representation is: CCOC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 254.30 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are both 254.06128010 g/mol . The topological polar surface area is 68.8 Ų . It has 17 heavy atoms .

Aplicaciones Científicas De Investigación

Polymerization Studies

Ethyl 2-((phenylsulfonyl)methyl)acrylate has been utilized in various polymerization studies. For instance, Drockenmuller et al. (2004) explored the living/controlled radical polymerization of ethyl and n-butyl acrylates at temperatures below 90°C, mediated by β-sulfinyl nitroxides. This research focused on the impact of the persistent radical stereochemistry on the polymerization kinetics of ethyl acrylate, providing insights into controlled polymer synthesis methods (Drockenmuller, Lamps, & Catala, 2004).

Crystallography and Molecular Structure

Chinnakali et al. (2007) investigated the molecular structure of Ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate, revealing the orientations of various molecular groups and their interactions. This study contributes to the understanding of molecular conformations and interactions in acrylate compounds (Chinnakali, Surendran, Balamurugan, Mohanakrishnan, & Fun, 2007).

Radical Transfer Reactions

Colombani and Chaumont (1994) used Ethyl 2-[1-((2-tetrahydrofuranyl)peroxy)ethyl]propenoate in the free radical polymerization of various monomers to produce α,ω-difunctional telomers through a radical addition-substitution-fragmentation transfer reaction. This research aids in understanding chain transfer mechanisms in polymer chemistry (Colombani & Chaumont, 1994).

Antifogging and Hydrophobic Coatings

Research has been conducted on using fluorinated acrylate emulsions, including those with ethyl acrylate, for hydrophobic surface coatings. Yin et al. (2017) developed amphiphilic sulfonyl macro emulsifiers for this purpose, demonstrating potential in water repellent applications (Yin, Song, Liang, Zhang, Fang, Zhu, & Zhu, 2017).

Raman Spectroscopic Monitoring

Urlaub et al. (1998) utilized micro Raman spectroscopy to investigate the polymerization reaction kinetics of cyanacrylates, including ethyl acrylate. This research is significant in understanding the behavior of acrylate monomers under polymerization (Urlaub, Popp, Roman, Kiefer, Lankers, & Rössling, 1998).

Mecanismo De Acción

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another, which can significantly alter the properties and reactivity of the target molecule .

Biochemical Pathways

Given its potential for alkylation, it may interact with a variety of biochemical pathways, particularly those involving proteins or other molecules with reactive sites susceptible to alkylation .

Result of Action

Its potential for alkylation suggests that it could have significant effects on the structure and function of target molecules .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .

Propiedades

IUPAC Name |

ethyl 2-(benzenesulfonylmethyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-16-12(13)10(2)9-17(14,15)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHGVOCQEKWURA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2991829.png)

![5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2991832.png)

![[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2991837.png)

![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)

![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)